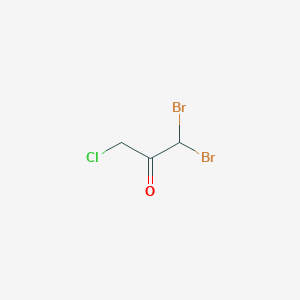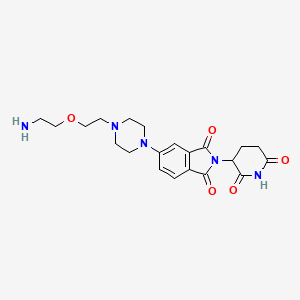![molecular formula C40H64Cl2N2P2Pd B11927935 Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II)chloride](/img/structure/B11927935.png)
Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II)chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride: is a coordination complex widely used in organic synthesis, particularly in cross-coupling reactions. This compound features a palladium center coordinated by two phosphine ligands and two chloride ions, making it a versatile catalyst in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride typically involves the reaction of palladium(II) chloride with the corresponding phosphine ligands. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at controlled temperatures to ensure the formation of the desired complex.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions: Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride is primarily involved in cross-coupling reactions such as:
- Suzuki-Miyaura Coupling
- Heck Reaction
- Sonogashira Coupling
- Stille Coupling
- Negishi Coupling
- Buchwald-Hartwig Cross Coupling
Common Reagents and Conditions: These reactions typically require the presence of a base, a solvent (often an organic solvent like toluene or tetrahydrofuran), and sometimes additional ligands to stabilize the palladium complex. The reactions are usually carried out under inert conditions to prevent oxidation.
Major Products: The major products of these reactions are often biaryl compounds, alkenes, and other complex organic molecules that are valuable intermediates in pharmaceuticals, agrochemicals, and materials science.
科学研究应用
Chemistry: In chemistry, Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride is extensively used as a catalyst in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of complex organic molecules.
Biology and Medicine: While its direct applications in biology and medicine are limited, the compounds synthesized using this catalyst are often biologically active and can be used in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of fine chemicals, pharmaceuticals, and advanced materials. Its ability to facilitate efficient and selective chemical transformations makes it a valuable tool in various manufacturing processes.
作用机制
The mechanism of action of Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride involves the coordination of the palladium center with the phosphine ligands and chloride ions. This coordination facilitates the activation of the palladium center, allowing it to undergo oxidative addition, transmetalation, and reductive elimination steps in cross-coupling reactions. These steps are crucial for the formation of new chemical bonds and the synthesis of complex molecules.
相似化合物的比较
- Bis(triphenylphosphine)palladium(II) chloride
- Dichlorobis(tricyclohexylphosphine)palladium(II)
- Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II)
Uniqueness: Bis[(dicyclohexyl)(4-dimethylaminophenyl)phosphine] palladium(II) chloride is unique due to its specific ligand environment, which provides a balance of steric and electronic properties. This balance enhances its catalytic activity and selectivity in various cross-coupling reactions, making it a preferred choice for certain synthetic applications.
属性
分子式 |
C40H64Cl2N2P2Pd |
|---|---|
分子量 |
812.2 g/mol |
IUPAC 名称 |
4-dicyclohexylphosphanyl-N,N-dimethylaniline;palladium(2+);dichloride |
InChI |
InChI=1S/2C20H32NP.2ClH.Pd/c2*1-21(2)17-13-15-20(16-14-17)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19;;;/h2*13-16,18-19H,3-12H2,1-2H3;2*1H;/q;;;;+2/p-2 |
InChI 键 |
FASFJCMBLNNDNL-UHFFFAOYSA-L |
规范 SMILES |
CN(C)C1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3.CN(C)C1=CC=C(C=C1)P(C2CCCCC2)C3CCCCC3.[Cl-].[Cl-].[Pd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[(Z)-non-2-enyl] 4-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]butanoate](/img/structure/B11927867.png)
![6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride](/img/structure/B11927875.png)
![3-[10-(2-Carboxyeth-1-en-1-yl)anthracen-9-yl]prop-2-enoic acid](/img/structure/B11927880.png)

![(1R,1''R)-3,3''-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2'-benzyl-[1,1'-binaphthalen]-2-ol)](/img/structure/B11927898.png)

![propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2-amino-6-ethoxypurin-9-yl)-2,4-difluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11927910.png)



![3-(didecylamino)-N-[3-[4-[3-[3-(didecylamino)propanoylamino]propyl]piperazin-1-yl]propyl]propanamide](/img/structure/B11927929.png)

